molecular formula C11H11NO3 B3038813 (2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid CAS No. 906509-98-6

(2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B3038813
CAS No.: 906509-98-6
M. Wt: 205.21 g/mol
InChI Key: DGYPFFQJGDMQMT-BQYQJAHWSA-N
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Description

(2E)-4-[Methyl(phenyl)amino]-4-oxobut-2-enoic acid is a maleic acid monoamide derivative characterized by an α,β-unsaturated ketone backbone and a methyl(phenyl)amino substituent at the 4-position. Its structure (Figure 1) confers unique electronic and steric properties, influencing solubility, reactivity, and biological interactions. Synthesized via the reaction of maleic anhydride with methyl(phenyl)amine, this compound is a pharmaceutical intermediate used in drug development, particularly for applications in oncology and enzyme inhibition . Its E-configuration stabilizes the conjugated system, enhancing electrophilicity at the β-carbon, which is critical for interactions with biological targets like integrases or kinases .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(N-methylanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12(9-5-3-2-4-6-9)10(13)7-8-11(14)15/h2-8H,1H3,(H,14,15)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYPFFQJGDMQMT-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601237026
Record name (2E)-4-(Methylphenylamino)-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91270-62-1
Record name (2E)-4-(Methylphenylamino)-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91270-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-4-(Methylphenylamino)-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid typically involves the reaction of methylamine with phenylacetic acid under specific conditions. The reaction is often carried out in the presence of a catalyst such as sodium borohydride (NaBH4), which is known for its selectivity and ability to reduce various functional groups without affecting reducible substituents like nitro and chloride groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of this compound.

    Substitution: Halogenation reactions can be performed using reagents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and halogenating agents like Br2. The reaction conditions often involve specific temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Activity
Research indicates that compounds similar to (2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid exhibit significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Cytotoxicity Against Cancer Cell Lines
The compound has demonstrated cytotoxic effects on specific cancer cell lines. Studies suggest that its mechanism of action may involve interactions with cellular proteins or enzymes, disrupting essential cellular processes . This property positions it as a potential lead compound in anticancer drug development.

Synthetic Chemistry Applications

Building Block for Complex Molecules
this compound serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives with tailored properties .

Interaction Studies

Research has focused on the compound's ability to bind with biological macromolecules such as DNA and proteins. Interaction studies reveal that it can form stable complexes, which may lead to novel therapeutic strategies targeting specific diseases .

Case Studies

Study Title Findings Reference
Antimicrobial PropertiesDemonstrated significant inhibition against several bacterial strains.
Cytotoxicity Against CancerExhibited cytotoxic effects on specific cancer cell lines, indicating potential for drug development.
Interaction with Biological MacromoleculesRevealed binding affinity with DNA and proteins, suggesting novel therapeutic applications.

Mechanism of Action

The mechanism by which (2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The substituent on the phenyl ring and the amino group significantly alters physicochemical properties and bioactivity. Key comparisons include:

Compound Name Substituent Key Properties Biological Activity Reference
(2E)-4-[Methyl(phenyl)amino]-4-oxobut-2-enoic acid Methyl(phenyl)amino High electrophilicity, moderate solubility in polar solvents HIV-1 integrase inhibition, pharmaceutical intermediate
(E)-4-((4-(2-Hydroxybenzamido)phenyl)amino)-4-oxobut-2-enoic acid 2-Hydroxybenzamido Enhanced hydrogen bonding capacity Tyrosinase inhibition (-7.5 kcal/mol binding energy)
(E)-4-(4-(tert-Butyl)phenyl)-4-oxobut-2-enoic acid tert-Butylphenyl High lipophilicity, low water solubility Potential metabolic stability in drug design
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 4-Methylanilino (Z-isomer) Lower melting point (215–217°C), higher solubility in organic solvents Biochemical reagent, structural studies
  • Electron-Withdrawing vs. Electron-Donating Groups: The 2-hydroxybenzamido group in the tyrosinase inhibitor () increases electron withdrawal, enhancing binding affinity. In contrast, the methyl(phenyl)amino group in the target compound provides moderate electron donation, balancing reactivity and stability .
  • Stereochemical Effects : The Z-isomer () exhibits distinct solubility and melting points due to reduced conjugation, highlighting the importance of stereochemistry in drug formulation .
Enzyme Inhibition
  • hTS Inhibitors: (E)-4-((2-(methoxycarbonyl)-4-methylthiophen-3-yl)amino)-4-oxobut-2-enoic acid () targets human thymidylate synthase, critical for nucleotide synthesis .
  • HIV-1 Integrase Inhibition : The target compound’s α,β-unsaturated ketone interacts with integrase active sites, similar to S-1360 derivatives .

Tables and Figures

  • Figure 1: Structure of this compound.
  • Table 1 : Comparative analysis of substituent effects on key properties.

Q & A

Q. What are the standard synthetic routes for preparing (2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid?

The compound is typically synthesized via a Michael addition reaction between methyl(phenyl)amine and maleic anhydride. The reaction proceeds under mild conditions (room temperature, 2–4 hours) in an aprotic solvent like acetone or acetonitrile. Purification involves recrystallization from ethanol or methanol, yielding a crystalline product with a theoretical yield of 93–97%. Key steps include monitoring the reaction via TLC (using a 1:1 ethyl acetate/hexane mobile phase) and confirming the (2E)-stereochemistry through coupling constants in 1H^1H-NMR (J=15.616.0HzJ = 15.6–16.0 \, \text{Hz} for the trans double bond) .

Q. How can the structure of this compound be confirmed experimentally?

  • IR Spectroscopy : Identify characteristic peaks for the amide C=O stretch (~1650–1680 cm1^{-1}), carboxylic acid O-H stretch (~2500–3300 cm1^{-1}), and conjugated C=C stretch (~1600–1630 cm1^{-1}).
  • 1H^1H-NMR : Key signals include a doublet for the α,β-unsaturated protons (δ 6.3–6.5 ppm, J=15.6HzJ = 15.6 \, \text{Hz}) and a singlet for the methyl group in the methyl(phenyl)amine moiety (δ 3.1–3.3 ppm).
  • Melting Point : The pure compound typically melts at 188–192°C .

Q. What are the critical functional groups influencing reactivity in this compound?

The (2E)-configuration of the α,β-unsaturated carboxylic acid enables conjugate addition reactions (e.g., with thiols or amines). The amide group participates in hydrogen bonding, affecting solubility and intermolecular interactions, while the carboxylic acid allows salt formation or esterification. These groups make the compound a versatile intermediate for synthesizing heterocycles or bioactive derivatives .

Advanced Research Questions

Q. How can potentiometric titration be optimized for quantifying this compound?

Due to its low aqueous solubility, titrations should be performed in non-aqueous solvents like ethanol or DMF. The compound’s dissociation constant (pKa=2.81±0.25pK_a = 2.81 \pm 0.25) indicates it behaves as a weak acid. Use a standardized NaOH solution in methanol (0.1 M) with phenolphthalein as an indicator. Ensure calibration against a primary standard (e.g., potassium hydrogen phthalate) to minimize errors. Metrological validation (e.g., repeatability < 2% RSD) is critical for reproducibility .

Q. What experimental strategies address contradictions in biological activity data for derivatives of this compound?

  • Controlled Degradation Studies : Monitor sample stability under storage conditions (e.g., light, temperature) using HPLC to rule out decomposition artifacts.
  • Receptor-Specific Assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) instead of broad-spectrum antimicrobial tests to reduce false positives.
  • Structure-Activity Relationship (SAR) : Compare activity across derivatives with systematic modifications (e.g., fluorination of the phenyl ring or esterification of the carboxylic acid) to isolate contributing functional groups .

Q. How can solubility limitations be overcome in formulation studies?

Solvent Solubility (mg/mL) Application
DMSO>50In vitro biological assays
Ethanol10–15Recrystallization
Phosphate buffer<1Limited to ionized forms at high pH
Strategies include:
  • Salt Formation : React with sodium bicarbonate to generate the water-soluble sodium salt.
  • Nanoformulation : Use liposomes or cyclodextrins to enhance bioavailability for in vivo studies .

Q. What spectroscopic techniques resolve ambiguities in stereochemical assignments?

  • NOESY NMR : Confirm the (2E)-configuration by observing spatial proximity between the β-proton of the double bond and the methyl group.
  • X-ray Crystallography : Resolve absolute configuration and intermolecular packing, critical for understanding solid-state reactivity.
  • ECD Spectroscopy : Compare experimental electronic circular dichroism spectra with DFT-calculated data for chiral derivatives .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in dissociation constant (pKapK_apKa​) measurements?

Discrepancies often arise from solvent effects (e.g., aqueous vs. ethanol) or electrode calibration errors. Validate measurements using:

  • Multi-method validation : Cross-check with UV-Vis spectroscopy (via pH-dependent absorbance shifts).
  • Ionic Strength Adjustment : Use a constant ionic medium (e.g., 0.1 M KCl) to minimize activity coefficient variations.
  • Statistical Outlier Tests : Apply Grubbs’ test to exclude anomalous data points .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid
Reactant of Route 2
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(2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid

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